molecular formula C25H25N3O3 B4229166 N-[4-[3-(2-benzylbenzimidazol-1-yl)-2-hydroxypropoxy]phenyl]acetamide

N-[4-[3-(2-benzylbenzimidazol-1-yl)-2-hydroxypropoxy]phenyl]acetamide

Cat. No.: B4229166
M. Wt: 415.5 g/mol
InChI Key: DFHBICUMBMTPDV-UHFFFAOYSA-N
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Description

N-[4-[3-(2-benzylbenzimidazol-1-yl)-2-hydroxypropoxy]phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzimidazole moiety, which is known for its biological activity, linked to a phenylacetamide group through a hydroxypropoxy bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[3-(2-benzylbenzimidazol-1-yl)-2-hydroxypropoxy]phenyl]acetamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole is synthesized by the condensation of o-phenylenediamine with benzaldehyde under acidic conditions. The resulting benzimidazole is then alkylated with 2-chloropropanol to introduce the hydroxypropoxy group. Finally, the phenylacetamide moiety is attached through an amide bond formation reaction, typically using acetic anhydride and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the condensation and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[4-[3-(2-benzylbenzimidazol-1-yl)-2-hydroxypropoxy]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropoxy group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC).

    Reduction: The nitro group on the benzimidazole can be reduced to an amine using hydrogen gas and a palladium catalyst.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.

    Substitution: Alkyl halides or aryl halides, sodium hydride (NaH) as base, dimethylformamide (DMF) as solvent.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the benzimidazole moiety.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-[3-(2-benzylbenzimidazol-1-yl)-2-hydroxypropoxy]phenyl]acetamide is primarily attributed to its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, inhibiting their activity. This can disrupt various biological pathways, leading to therapeutic effects. For example, in cancer cells, this compound may inhibit enzymes involved in cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[3-(2-benzylbenzimidazol-1-yl)-2-hydroxypropoxy]phenyl]acetamide
  • N-{4-[3-(2-methyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}acetamide
  • N-{4-[3-(2-ethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}acetamide

Uniqueness

This compound stands out due to the presence of the benzyl group, which can enhance its binding affinity to certain molecular targets compared to its methyl or ethyl analogs. This can result in higher potency and efficacy in its biological applications.

Properties

IUPAC Name

N-[4-[3-(2-benzylbenzimidazol-1-yl)-2-hydroxypropoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c1-18(29)26-20-11-13-22(14-12-20)31-17-21(30)16-28-24-10-6-5-9-23(24)27-25(28)15-19-7-3-2-4-8-19/h2-14,21,30H,15-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHBICUMBMTPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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